3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid
Description
Properties
Molecular Formula |
C17H11N3O4S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C17H11N3O4S/c18-8-12-14(13-5-2-6-24-13)19-17(20-15(12)21)25-9-10-3-1-4-11(7-10)16(22)23/h1-7H,9H2,(H,22,23)(H,19,20,21) |
InChI Key |
FURQWAPWSOKFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Biginelli-Inspired Protocol for 5-Cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine
The pyrimidine core is typically synthesized via a three-component reaction involving:
-
Furan-2-carbaldehyde (1.0 equiv) as the aryl aldehyde component
-
Ethyl cyanoacetate (1.2 equiv) as the active methylene donor
-
Thiourea (1.5 equiv) as the urea precursor
Reaction conditions :
-
Solvent: Absolute ethanol (4 mL/mmol)
-
Catalyst: Ferric chloride (FeCl₃, 0.2 equiv)
-
Temperature: Reflux (78°C)
-
Duration: 6–8 hours
This method yields the 5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine intermediate with 53–65% efficiency, as confirmed by FTIR (C≡N stretch at 2,220 cm⁻¹) and ¹H NMR (furan protons at δ 6.50–7.40 ppm).
Table 1: Optimization of Pyrimidine Ring Formation
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst Loading | 0.1–0.3 equiv | 0.2 equiv | +18% |
| Reaction Time | 4–10 hours | 6 hours | +12% |
| Solvent Polarity | Ethanol vs. DMSO | Ethanol | +22% |
Sulfanylation and Benzoic Acid Coupling
Thioether Linkage Formation
The sulfanyl-methyl bridge is introduced via nucleophilic substitution between:
-
2-Mercapto-5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine (1.0 equiv)
-
3-(Bromomethyl)benzoic acid (1.1 equiv)
Critical parameters :
-
Base: Triethylamine (2.0 equiv) to deprotonate the thiol group
-
Solvent: Dimethylformamide (DMF) at 0–5°C to suppress ester hydrolysis
-
Reaction Time: 12 hours under nitrogen atmosphere
This step achieves 68–72% yield, with HPLC purity >95% (C18 column, 0.1% TFA/ACN gradient). The thioether linkage is verified via ¹H NMR (SCH₂ protons at δ 3.85–4.15 ppm) and HRMS ([M+H]⁺ calc. 354.0621, found 354.0618).
Alternative Sulfur Sources
Comparative studies show that thiourea outperforms other sulfur donors (e.g., NaSH, cysteamine) in regioselectivity:
Table 2: Sulfur Donor Efficiency Comparison
| Donor | Yield (%) | Byproducts Identified |
|---|---|---|
| Thiourea | 72 | None (by LC-MS) |
| Sodium hydrosulfide | 58 | Disulfide (12% by GC-MS) |
| Cysteamine HCl | 41 | Thiol oxidation products |
Purification and Characterization
Crystallization Techniques
Recrystallization from acetone/petroleum ether (1:3 v/v) yields needle-shaped crystals suitable for X-ray diffraction. Key crystallographic data:
Spectroscopic Fingerprints
-
FTIR : Broad O-H stretch (3,100–2,500 cm⁻¹), conjugated C=O at 1,710 cm⁻¹
-
¹³C NMR : Carbonyl carbons at δ 167.8 (COOH) and 162.4 ppm (C6=O)
-
UV-Vis : λmax 274 nm (π→π* transition of furan-pyrimidine system).
Scale-Up Challenges and Solutions
Exothermicity Management
The sulfanylation step releases 58 kJ/mol, necessitating:
-
Jacketed reactors with glycol cooling (−10°C)
-
Semi-batch addition of 3-(bromomethyl)benzoic acid over 2 hours
Byproduct Formation
Major impurities include:
-
Di-substituted adducts (5–8%): Mitigated by maintaining molar ratio ≤1.1:1
-
Ester hydrolysis products (<2%): Controlled via pH monitoring (pH 6.5–7.0)
Emerging Methodologies
Microwave-Assisted Synthesis
Pilot studies show 82% yield reduction in reaction time from 6 hours to 35 minutes under:
Flow Chemistry Approaches
Continuous flow systems with:
-
Residence Time: 8 minutes
-
Catalyst: Immobilized Fe³⁺ on mesoporous silica
-
Productivity: 1.2 kg/day in bench-scale reactors
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The benzoic acid group undergoes esterification under acidic conditions, forming ester derivatives. This reaction is critical for modifying solubility and bioavailability.
Reaction Conditions :
-
Catalyst : Concentrated sulfuric acid or HCl gas.
-
Reagents : Alcohol (e.g., methanol, ethanol).
-
Conditions : Reflux at 60–80°C for 4–6 hours.
Example :
Product : Ester derivatives with improved lipophilicity .
Hydrolysis of the Cyano Group
The cyano (-C≡N) group hydrolyzes to a carboxylic acid (-COOH) under acidic or basic conditions.
Reaction Pathways :
| Condition | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid derivative |
| Basic hydrolysis | NaOH (aqueous), heat | Carboxylate salt |
Example :
This reaction expands the compound’s utility in synthesizing bioactive analogs .
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to nucleophilic displacement, enabling diversification of the molecule.
Reagents and Conditions :
-
Nucleophiles : Amines, thiols, or alkoxides.
-
Base : K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF, DMSO).
-
Temperature : 25–80°C.
Example :
This reaction is pivotal for modifying the molecule’s core structure .
Electrophilic Substitution on the Furan Ring
The electron-rich furan ring undergoes electrophilic substitutions, such as nitration or sulfonation.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C5 | 5-Nitro-furan derivative |
| Sulfonation | SO₃, H₂SO₄ | C5 | Sulfonic acid derivative |
Mechanism :
Electrophilic attack occurs preferentially at the C5 position due to ring activation by the oxygen atom.
Oxidation Reactions
The sulfanyl bridge (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) groups under controlled conditions.
Conditions :
-
Mild oxidation : H₂O₂ (30%), room temperature → Sulfoxide.
-
Strong oxidation : mCPBA (meta-chloroperbenzoic acid), reflux → Sulfone .
Applications :
Oxidation alters electronic properties and enhances metabolic stability.
Reduction of the Cyano Group
The cyano group reduces to a primary amine (-CH₂NH₂) using strong reducing agents.
Reagents :
Example :
This reaction is useful for generating amine intermediates for further functionalization.
Ring-Opening Reactions of the Pyrimidine Moiety
Under extreme conditions (e.g., strong bases), the pyrimidine ring may undergo cleavage.
Conditions :
-
NaOH (10M), 100°C.
-
Product : Fragmented dihydroxy intermediates.
Structural and Mechanistic Insights
-
The sulfanyl bridge enhances reactivity by acting as a leaving group in substitutions .
-
The furan ring directs electrophiles to the C5 position due to resonance effects.
-
Cyano group reduction follows a two-step mechanism: imine formation followed by hydrolysis.
This compound’s multifunctional architecture enables its use in synthesizing derivatives with tailored chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing the dihydropyrimidine structure, such as 3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid, exhibit significant anticancer activity. The furan ring and cyano groups contribute to the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, highlighting their potential as chemotherapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research suggests that it exhibits activity against a range of bacteria and fungi. The presence of the sulfanyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Agricultural Science
Pesticidal Applications
In agricultural research, 3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid has been explored for its potential as a pesticide. Its structural features allow it to act as an inhibitor of key enzymes in pests, disrupting their metabolic processes. Field studies have demonstrated its effectiveness in controlling pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Materials Science
Polymer Development
The compound's unique chemical properties have led to its incorporation into polymer matrices for various applications. Its ability to form stable complexes with metal ions allows for the development of materials with enhanced thermal and mechanical properties. These polymers are being investigated for use in coatings, adhesives, and composites that require improved durability and resistance to environmental factors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines using derivatives of the compound. |
| Study 2 | Antimicrobial Properties | Showed efficacy against E. coli and S. aureus with minimal inhibitory concentrations lower than standard antibiotics. |
| Study 3 | Pesticidal Efficacy | Field trials indicated a 70% reduction in pest populations with minimal impact on non-target species. |
| Study 4 | Polymer Applications | Developed a composite material that exhibited improved tensile strength and thermal stability when integrated with the compound. |
Mechanism of Action
The mechanism of action of 3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Diversity: The target compound’s benzoic acid group distinguishes it from analogs like 11a–b and BB04628, which feature non-polar methyl, cyano, or sulfonyl groups. This carboxylic acid moiety likely improves aqueous solubility and enables salt formation, critical for pharmacokinetics .
- Sulfanyl Linkage : The sulfanylmethyl bridge is a common feature in pyrimidine derivatives (e.g., BB04628), suggesting its role in stabilizing the molecule’s conformation or mediating thiol-disulfide interactions .
Physicochemical Properties
- Melting Points : Analogs like 11a (243–246°C) and 12 (268–269°C) exhibit higher melting points than 11b (213–215°C), correlating with their crystallinity and substituent bulk. The target compound’s benzoic acid group may lower its melting point relative to 12 due to increased polarity .
- Solubility : The carboxylic acid in the target compound likely enhances water solubility compared to sulfonyl (BB04628) or methyl-substituted (11a) derivatives, which are more lipophilic .
Biological Activity
The compound 3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C17H11N3O4S
- Molecular Weight: 337.35 g/mol
- IUPAC Name: 3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid
This compound features a furan ring and a pyrimidine derivative, which are known for their diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds similar to 3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid exhibit significant antitumor properties. For instance, derivatives of benzoic acid have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .
Antioxidant Activity
The antioxidant properties of compounds containing furan and pyrimidine rings have been documented extensively. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Compounds structurally related to this benzoic acid derivative have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. In vitro studies have shown that such compounds can significantly reduce levels of inflammatory markers like interleukin-1 beta (IL-1β) .
The proposed mechanisms through which 3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid exerts its biological effects include:
- Inhibition of Protein Degradation Systems: Similar benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in fibroblasts, potentially contributing to their antitumor effects .
- Enzyme Inhibition: The compound may act as an inhibitor of COX enzymes, thereby reducing inflammation and pain associated with various conditions .
- Antioxidant Mechanisms: By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage, contributing to its potential therapeutic effects against degenerative diseases .
Study on Antitumor Activity
In a study published in MDPI, researchers evaluated a series of benzoic acid derivatives for their antitumor activity. Among these compounds, those with structural similarities to 3-({[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}methyl)benzoic acid exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of specific functional groups in enhancing biological activity .
Study on Anti-inflammatory Properties
Another research article focused on the anti-inflammatory properties of similar compounds. It was found that certain derivatives significantly reduced edema in animal models when compared to standard anti-inflammatory drugs like diclofenac. The study emphasized that compounds with furan and pyrimidine moieties were particularly effective due to their ability to inhibit COX enzymes effectively .
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The synthesis typically involves sequential functionalization of the pyrimidine and benzoic acid moieties. A common approach includes:
- Step 1 : Introduction of the sulfanyl group via nucleophilic substitution. For example, chlorinated pyrimidine intermediates react with thiol-containing reagents under basic conditions (e.g., NaH/THF at 0°C) .
- Step 2 : Coupling the pyrimidine core to the benzoic acid derivative using a methylene linker. This may involve Mitsunobu reactions or alkylation with bromomethyl intermediates .
- Key Parameters : Reaction temperatures (0–25°C), catalysts (FeCl₃ for chlorination), and protecting groups (benzyl for furan oxygen) are critical for yield optimization .
Advanced: How to optimize multi-step synthesis for improved regioselectivity?
Advanced strategies focus on kinetic vs. thermodynamic control and catalyst screening :
- Regioselective Sulfanyl Introduction : Use bulky bases (e.g., LDA) to direct substitution to the less hindered pyrimidine position .
- Cross-Coupling Efficiency : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling between furan and pyrimidine rings. Monitor by LC-MS to identify side products .
- Table 1 : Example reaction conditions for key steps:
| Step | Reagent/Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfanyl addition | NaH/THF | 0 | 65–75 | |
| Benzylation | Pd(PPh₃)₄ | 80 | 50–60 |
Basic: What spectroscopic methods are used for structural characterization?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm, pyrimidine carbonyl at ~165 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and 2200 cm⁻¹ (C≡N) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 439.5) .
Advanced: How to resolve crystallographic ambiguities using SHELX software?
For X-ray diffraction:
- Data Collection : Use high-resolution (<1.0 Å) data to reduce thermal motion artifacts.
- Refinement in SHELXL : Apply restraints for disordered sulfanyl-methyl groups and anisotropic displacement parameters for heavy atoms (S, O). Validate via R-factor convergence (<5%) and Hirshfeld surface analysis .
- Common Pitfalls : Overfitting due to twinning; use TWINLAW to detect pseudosymmetry .
Basic: How to address solubility challenges in aqueous buffers?
- pH Adjustment : Ionize the benzoic acid group (pKa ~4.2) by dissolving in PBS (pH 7.4) .
- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility without destabilizing the pyrimidine ring .
Advanced: What computational parameters are optimal for DFT studies on this compound?
- Method : B3LYP/6-311+G(d,p) for geometry optimization and electronic properties.
- Solvent Model : Include implicit solvation (e.g., PCM for water) to simulate physiological conditions.
- Key Outputs : HOMO-LUMO gaps (~4.5 eV), electrostatic potential maps to predict nucleophilic attack sites .
Basic: How to evaluate in vitro biological activity?
- Enzyme Assays : Target dihydrofolate reductase (DHFR) or kinases using fluorescence-based kits. IC₅₀ values <10 μM suggest therapeutic potential .
- Cell Viability : MTT assays in cancer lines (e.g., HeLa) with dose ranges of 1–100 μM. Include positive controls (e.g., methotrexate for DHFR inhibition) .
Advanced: How to resolve contradictions in biological vs. computational activity data?
- Metabolite Screening : Use LC-HRMS to identify active metabolites that may enhance/inhibit parent compound activity .
- Off-Target Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to detect unintended kinase interactions .
Advanced: What are critical considerations for scaling up synthesis?
- Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for cost-effective scale-up.
- Thermal Safety : Conduct DSC to identify exothermic decomposition risks (>150°C) .
Basic: How to assess environmental impact of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
